Fmoc-(4-s)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid

Description

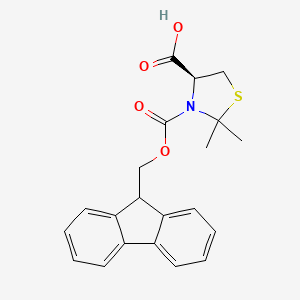

Fmoc-(4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is a chiral, Fmoc-protected thiazolidine derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features a thiazolidine ring (a five-membered heterocycle containing sulfur and nitrogen) substituted with two methyl groups at the 2-position and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. This compound is valued for its ability to modulate peptide conformation, prevent aggregation during synthesis, and enhance solubility in organic solvents due to steric hindrance from the dimethyl groups .

Structure

3D Structure

Properties

IUPAC Name |

(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-21(2)22(18(12-27-21)19(23)24)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFXVBZXMLAMDX-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H](CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(4-s)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves the following steps:

Formation of the Thiazolidine Ring: This can be achieved by reacting cysteine or its derivatives with an aldehyde or ketone under acidic conditions to form the thiazolidine ring.

Introduction of the Fmoc Group: The Fmoc group is introduced by reacting the thiazolidine derivative with Fmoc chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Thiazolidine Derivatives: Using large reactors to ensure uniform reaction conditions.

Fmoc Protection: Large-scale introduction of the Fmoc group using automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Thiazolidine Ring Formation

The thiazolidine core is synthesized via cyclization of L-cysteine with aldehydes under acidic conditions. For example, 4-acetylaminobenzaldehyde reacts with L-cysteine in ethanol/water to form (2RS,4R)-2-arylthiazolidine-4-carboxylic acids .

Amide Bond Formation

EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate coupling with amines to form carboxamides. For instance:

-

2i (Boc-protected thiazolidine) reacts with DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to produce ester derivatives .

Fmoc Deprotection

The Fmoc group is selectively removed using trifluoroacetic acid (TFA) or piperidine in dichloromethane, yielding deprotected thiazolidine intermediates for further functionalization .

Acetylation

The amino group in thiazolidine derivatives undergoes acetylation with acetyl chloride , producing acetylated analogs (e.g., compound 4 ) .

Hydrolysis and Functionalization

Acid hydrolysis of Fmoc-protected intermediates generates free amines (e.g., compound 12 ), which react with acid chlorides or sodium cyanate to form urea or acylated derivatives (e.g., 14a–14c ) .

Table 1: Key Reaction Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Thiazolidine formation | L-cysteine + aldehyde (EtOH/H₂O) | 2-Arylthiazolidine-4-carboxylic acids | 70–85% |

| Fmoc protection | Fmoc-Cl, TEA (CH₂Cl₂) | Fmoc-thiazolidine derivatives | >99% |

| Amide coupling | EDCI/HOBt, amines (DMF) | Thiazolidine-4-carboxamides | 65–90% |

| Deprotection | TFA/CH₂Cl₂ (1:1) | Deprotected thiazolidine intermediates | 95–98% |

Table 2: Case Studies from Recent Research

| Study Objective | Key Reaction | Outcome |

|---|---|---|

| Anticancer agent development | Synthesis of 3aa–3jc via EDCI coupling | Compounds showed IC₅₀ = 2–10 μM against melanoma cells |

| Anti-inflammatory derivatives | Acetylation of 1b with acetyl chloride | Enhanced solubility and bioactivity |

| Targeted drug delivery | Bioconjugation with PEG linkers | Improved cellular uptake in vitro |

Mechanistic Insights

-

Oxidation : The sulfur atom in the thiazolidine ring can oxidize to sulfoxides using H₂O₂ or mCPBA, though this is less common in Fmoc-protected derivatives .

-

Reduction : Lithium aluminum hydride reduces carbonyl groups to alcohols, but this is typically avoided post-Fmoc protection to preserve stereochemistry .

Scientific Research Applications

Fmoc-(4-s)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative used in peptide synthesis as a building block for constructing complex molecules. The compound contains both sulfur and nitrogen atoms within its heterocyclic structure. The Fmoc group (9-fluorenylmethoxycarbonyl) is a protecting group in peptide synthesis due to its stability and ease of removal under basic conditions.

Scientific Applications

This compound is used in chemistry, biology, medicine, and industry.

Chemistry

- Peptide Synthesis It is widely used as a building block in peptide synthesis because of its stability and ease of removal.

- Protecting Group It serves as a protecting group in peptide synthesis, allowing chemists to selectively modify amino acids without affecting others, which is crucial for creating complex peptides used in drug development .

Biology

- ** probes and inhibitors** In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays.

- Bioconjugation The compound is used in bioconjugation processes, linking biomolecules to drugs or imaging agents, which is essential in targeted therapy and diagnostics in medicine .

Medicine

- Drug Design and Development The compound is used in the development of peptide-based drugs because its ability to form stable peptides makes it valuable in drug design and development.

- Pharmaceuticals Its unique structure aids in the design of new pharmaceuticals, particularly in creating compounds that can interact effectively with biological targets, enhancing drug efficacy .

Industry

- Peptide Synthesis In the industrial sector, this compound is used in the large-scale synthesis of peptides for pharmaceuticals and research purposes.

- Research It provides a versatile framework for exploring new reactions and mechanisms, helping researchers develop innovative synthetic pathways and methodologies .

Mechanism of Action

The mechanism of action of Fmoc-(4-s)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the thiazolidine derivative during the synthesis process. It is removed under basic conditions, allowing the amino group to participate in further reactions. The thiazolidine ring provides stability and rigidity to the peptide structure, enhancing its biological activity.

Comparison with Similar Compounds

Structural Features

The following table compares the structural characteristics of Fmoc-(4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid with analogous derivatives:

Key Observations :

- Ring Type : Thiazolidine derivatives (e.g., FAA9200, PSI1570) share sulfur in the heterocycle, whereas oxazolidine derivatives (e.g., FAA8590) contain oxygen, altering electronic properties and solubility .

- Substituent Effects : The 2,2-dimethyl groups in the target compound provide steric hindrance without aromatic bulk, contrasting with FAA9200’s 2,4-dimethoxyphenyl group, which enhances hydrophobicity .

- Functional Additions : FMOC-TOAC-OH incorporates a stable nitroxide radical (TEMPO), enabling applications in spin-labeling studies, unlike other compounds .

Physicochemical Properties

Key Observations :

- The target compound’s dimethyl groups balance solubility and steric protection, making it preferable for standard SPPS over FAA9200 (low solubility) or FMOC-TOAC-OH (specialized applications) .

- Discontinued analogs like Fmoc-(R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid may have faced stability issues, as suggested by their commercial discontinuation .

Biological Activity

Fmoc-(4-s)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid (CAS No. 1932198-36-1) is a thiazolidine derivative notable for its application in peptide synthesis and medicinal chemistry. The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in organic synthesis due to its stability and ease of removal under basic conditions. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

- Molecular Formula : C21H21NO4S

- Molecular Weight : 383.46 g/mol

- Structure : The compound contains a thiazolidine ring, which contributes to its unique properties and biological activity.

The biological activity of this compound primarily stems from its function as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, allowing for selective modifications without affecting other functional groups. Upon removal of the Fmoc group under basic conditions, the amino group becomes available for further reactions, facilitating the formation of biologically active peptides.

Applications in Drug Development

This compound plays a crucial role in the development of peptide-based therapeutics. Its structural characteristics enable the design of peptides that can effectively interact with biological targets. Specifically, it has been utilized in:

- Peptide Synthesis : As a protecting group that allows for selective reactions.

- Drug Design : In creating compounds targeting specific pathways, enhancing therapeutic efficacy.

- Bioconjugation : Linking biomolecules to drugs or imaging agents for targeted therapy.

Case Study 1: Peptide Synthesis Efficiency

Research has demonstrated that using this compound significantly improves the yield and purity of synthesized peptides compared to traditional methods. This efficiency is attributed to the stability provided by the thiazolidine ring structure.

Case Study 2: Anticancer Activity

In vitro studies have indicated that peptides synthesized using this compound exhibit anticancer properties by inhibiting specific cancer cell lines. The mechanism involves interference with cellular signaling pathways critical for cancer cell proliferation.

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Applications |

|---|---|---|

| Fmoc-Proline | Contains a proline residue | Peptide synthesis |

| Fmoc-Cysteine | Contains a thiol group | Antioxidant properties |

| This compound | Thiazolidine ring provides stability and rigidity | Drug development and bioconjugation |

Q & A

Q. Basic

- H NMR : Key signals include resonances for the Fmoc aromatic protons (δ 7.3–7.8 ppm) and thiazolidine ring protons (δ 3.0–5.0 ppm).

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight, e.g., [M+H] peaks corresponding to derivatives like 3aa (CHNOS, m/z 517.2) .

What solubility and formulation strategies are recommended for in vitro vs. in vivo studies?

Q. Basic

- In vitro : Dissolve in DMSO (10–50 mM stock) and dilute with aqueous buffers (e.g., PBS). Ensure clarity by sonication or filtration.

- In vivo : For oral administration, use biocompatible solvents like PEG-400 or cyclodextrin complexes. Avoid DMSO for intravenous use; instead, use saline with pH adjustment (e.g., 0.1 M NaHCO) .

How can substituent effects on biological activity be systematically evaluated?

Q. Advanced

- Design : Synthesize derivatives with varied aryl groups (e.g., nitro, methoxy, halogen) at the 2-position of the thiazolidine ring.

- Testing : Compare antimicrobial activity against Gram-positive/negative strains (e.g., B. subtilis, P. aeruginosa). Nitro-substituted derivatives (e.g., 2-(4-nitrophenyl)) show enhanced activity due to electron-withdrawing effects .

How can low coupling reaction yields be addressed during synthesis?

Q. Advanced

- Optimization : Increase reaction time (up to 24 hours) or switch to DMF as a solvent for better solubility.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to improve carbodiimide-mediated coupling efficiency.

- Purification : Use reverse-phase HPLC for polar derivatives instead of standard column chromatography .

What role does the thiazolidine ring’s conformation play in peptide synthesis?

Advanced

The 2,2-dimethyl group imposes steric constraints, preventing β-sheet aggregation during solid-phase peptide synthesis. This mimics pseudo-proline behavior, enhancing solubility and reducing truncation byproducts .

How should contradictory biological activity data across studies be resolved?

Q. Advanced

- Case Study : For 2-(3-nitrophenyl) vs. 2-(4-nitrophenyl) derivatives, contradictory MIC values may arise from assay conditions (e.g., pH, inoculum size).

- Resolution : Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Replicate under anaerobic/aerobic conditions if relevant .

What storage conditions ensure long-term stability of the compound?

Q. Advanced

- Dry state : Store at -20°C under argon, desiccated (silica gel).

- Solution : Prepare fresh or freeze aliquots at -80°C (avoid freeze-thaw cycles). For DMSO stocks, use amber vials to prevent light degradation .

How does the dimethyl group influence peptide aggregation kinetics?

Advanced

The geminal dimethyl group at the 2-position increases steric bulk, disrupting intermolecular hydrogen bonding. This reduces β-sheet formation, as shown by CD spectroscopy and TEM imaging of peptide intermediates .

What methods validate enantiomeric purity for pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.